

Unraveling "Antibacterial Agent 35": A Technical Guide to Two Distinct Potential Candidates

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Compound of Interest

Compound Name: Antibacterial agent 35

Cat. No.: B13921499

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Introduction

The designation "**Antibacterial Agent 35**" does not refer to a single, universally recognized compound. Literature and commercial listings reveal at least two distinct molecules identified by this or a similar name: Q-35, an 8-methoxy fluoroquinolone also known as Balofloxacin, and 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole, a novel synthetic compound. This guide provides an in-depth technical overview of the chemical structure, properties, and antibacterial activity of these two agents, aimed at researchers, scientists, and drug development professionals. The disparate nature of these compounds underscores the importance of precise nomenclature in scientific communication. A third entity, "Antimicrobial agent-35 (Compound c9)," is noted for its antibacterial activity but its chemical structure is not publicly available, precluding a detailed analysis in this guide.^[1]

Candidate 1: Q-35 (Balofloxacin)

Q-35, chemically known as 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid, is a fluoroquinolone antibiotic.^{[2][3][4]} It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.^{[5][6]}

Chemical Structure and Properties

The chemical and physical properties of Balofloxacin (Q-35) are summarized in the table below.

Property	Value	Source
IUPAC Name	1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid	[2]
Synonyms	Q-35, Q-Roxin	[3][7]
Molecular Formula	C ₂₀ H ₂₄ FN ₃ O ₄	[2][4]
Molecular Weight	389.42 g/mol	[2][6]
Melting Point	137°C	[8]
Solubility	Insoluble in water; Soluble in DMSO (0.67 mg/mL with ultrasonic), DMF (10 mg/ml)	[4][8]
Appearance	White or off-white powder	[9]

Antibacterial Properties and Mechanism of Action

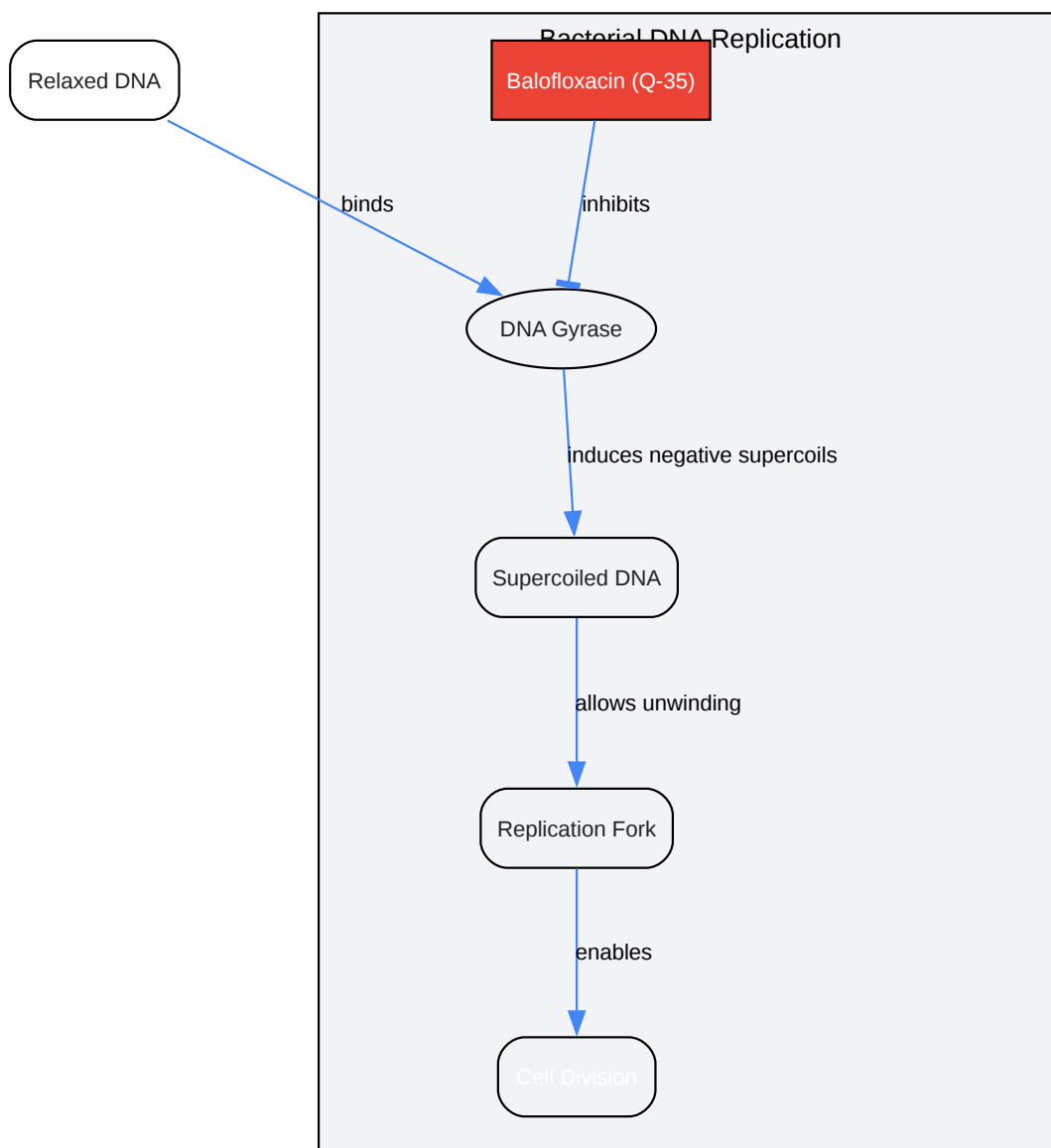
Balofloxacin functions by inhibiting bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, transcription, and repair.[3][7] This inhibition leads to the death of the bacterial cell.

The antibacterial spectrum of Balofloxacin is broad, with notable activity against a variety of pathogens. The Minimum Inhibitory Concentrations (MICs) for 90% of strains (MIC₉₀) are presented below.

Bacterial Species	MIC ₉₀ (µg/mL)	Source
Staphylococcus aureus	0.2	Q-35 publication
Methicillin-resistant S. aureus	6.25	Q-35 publication
Staphylococcus epidermidis	0.2	Q-35 publication
Streptococcus pneumoniae	0.39	Q-35 publication
Streptococcus pyogenes	0.39	Q-35 publication
Escherichia coli	0.2	Q-35 publication
Enterobacter aerogenes	0.78	Q-35 publication
Pseudomonas aeruginosa	12.5	Q-35 publication

Note: The referenced "Q-35 publication" refers to the scientific paper detailing the in vitro activity of Q-35.

The mechanism of action, inhibition of DNA gyrase, is a well-established pathway for fluoroquinolone antibiotics.



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Mechanism of Action of Balofloxacin (Q-35).

Candidate 2: 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole

This compound is a synthetic molecule from a series of 3,5-diaryl-1,2,4-oxadiazole derivatives evaluated for their antibacterial properties.[10]

Chemical Structure and Properties

The key chemical and physical data for this oxadiazole derivative are provided below.

Property	Value	Source
IUPAC Name	3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole	[10]
Molecular Formula	C ₁₃ H ₈ BrN ₃ O	[10]
Molecular Weight (as [M+H] ⁺)	301.9923 (calculated), 301.9924 (found)	[10]
Melting Point	90-92 °C	[10]
Appearance	Not specified (likely a solid)	

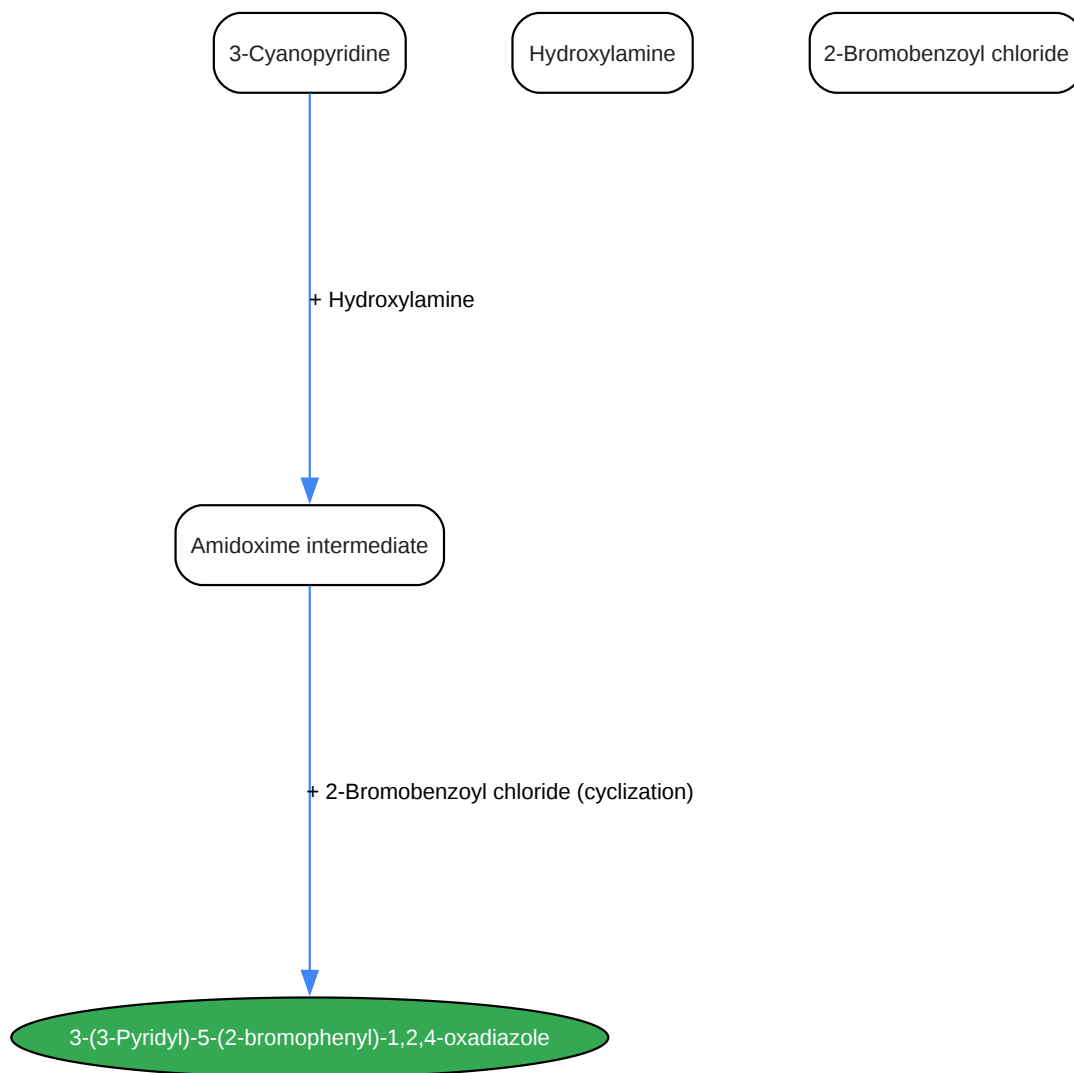
Antibacterial Properties and Mechanism of Action

This compound was screened against a panel of standard bacterial strains. The antibacterial activity was determined using an agar-diffusion technique, and for active compounds, the Minimum Inhibitory Concentration (MIC) was determined.

Bacterial Species	Activity	MIC	Source
Escherichia coli	Active	Not specified for this specific compound, but a related nitrated derivative had a MIC of 60 μ M.	[10]
Pseudomonas aeruginosa	Resistant	>100 μ M	[10]
Enterococcus faecalis	Active	Not specified	[10]
Proteus mirabilis	Active	Not specified	[10]
Staphylococcus aureus	Resistant	>100 μ M	[10]

The precise mechanism of action for this class of compounds has not been fully elucidated, but the researchers suggest that the activity of the nitrated derivatives may involve a mechanism via free radicals.[10] Further investigation is required to determine the exact molecular target.

The synthesis of this compound follows a common route for 1,2,4-oxadiazoles.



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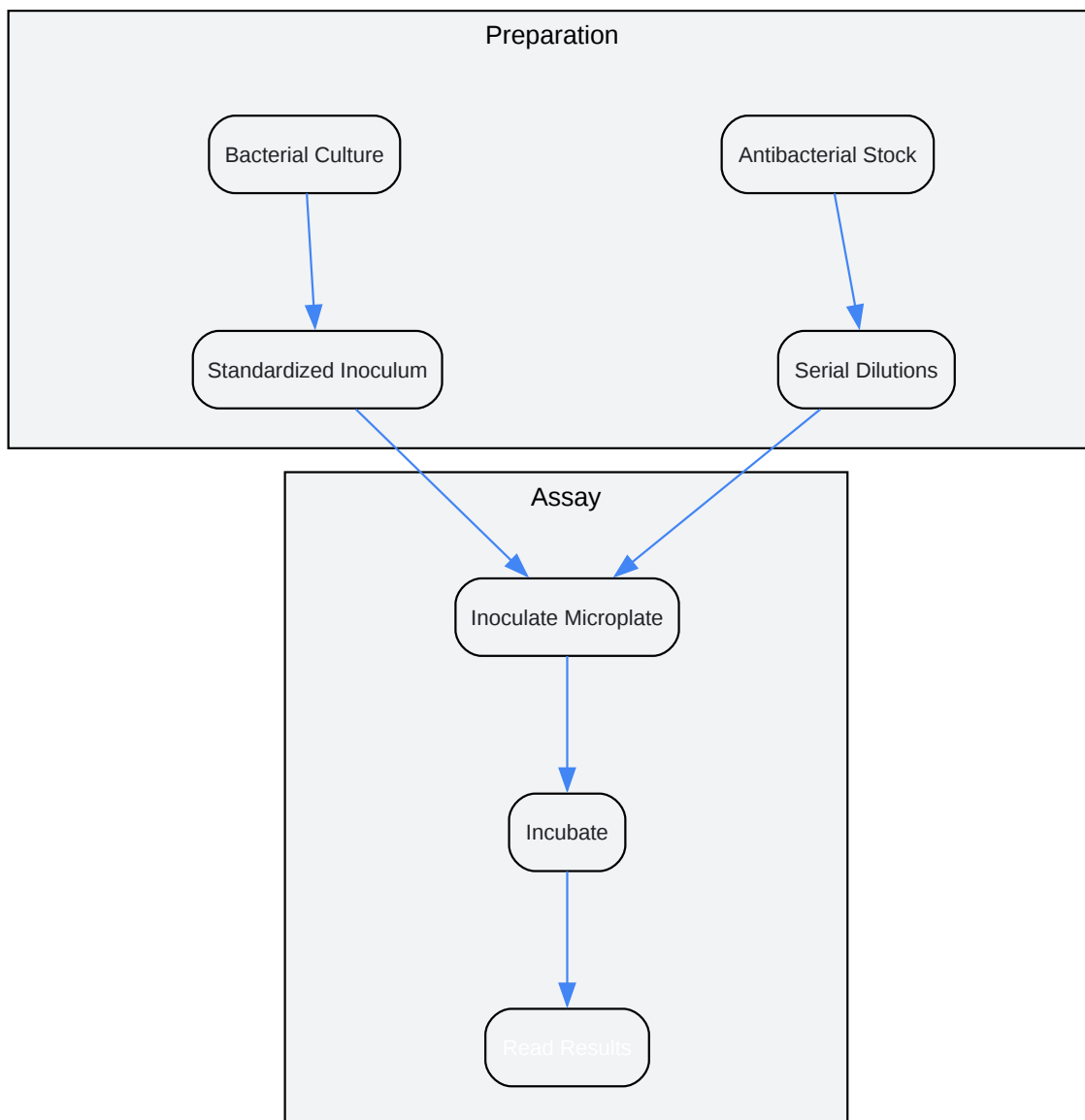
General synthetic route for the oxadiazole derivative.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the general procedure for determining the MIC of an antibacterial agent.

- Preparation of Bacterial Inoculum:
 - A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
 - The bacterial suspension is then diluted to a standardized concentration (e.g., 5×10^5 CFU/mL).
- Preparation of Antibacterial Agent Dilutions:
 - A stock solution of the antibacterial agent is prepared in a suitable solvent.
 - Serial two-fold dilutions of the stock solution are made in the broth medium in a 96-well microtiter plate.
- Inoculation and Incubation:
 - Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
 - The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- Determination of MIC:
 - The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacterium.



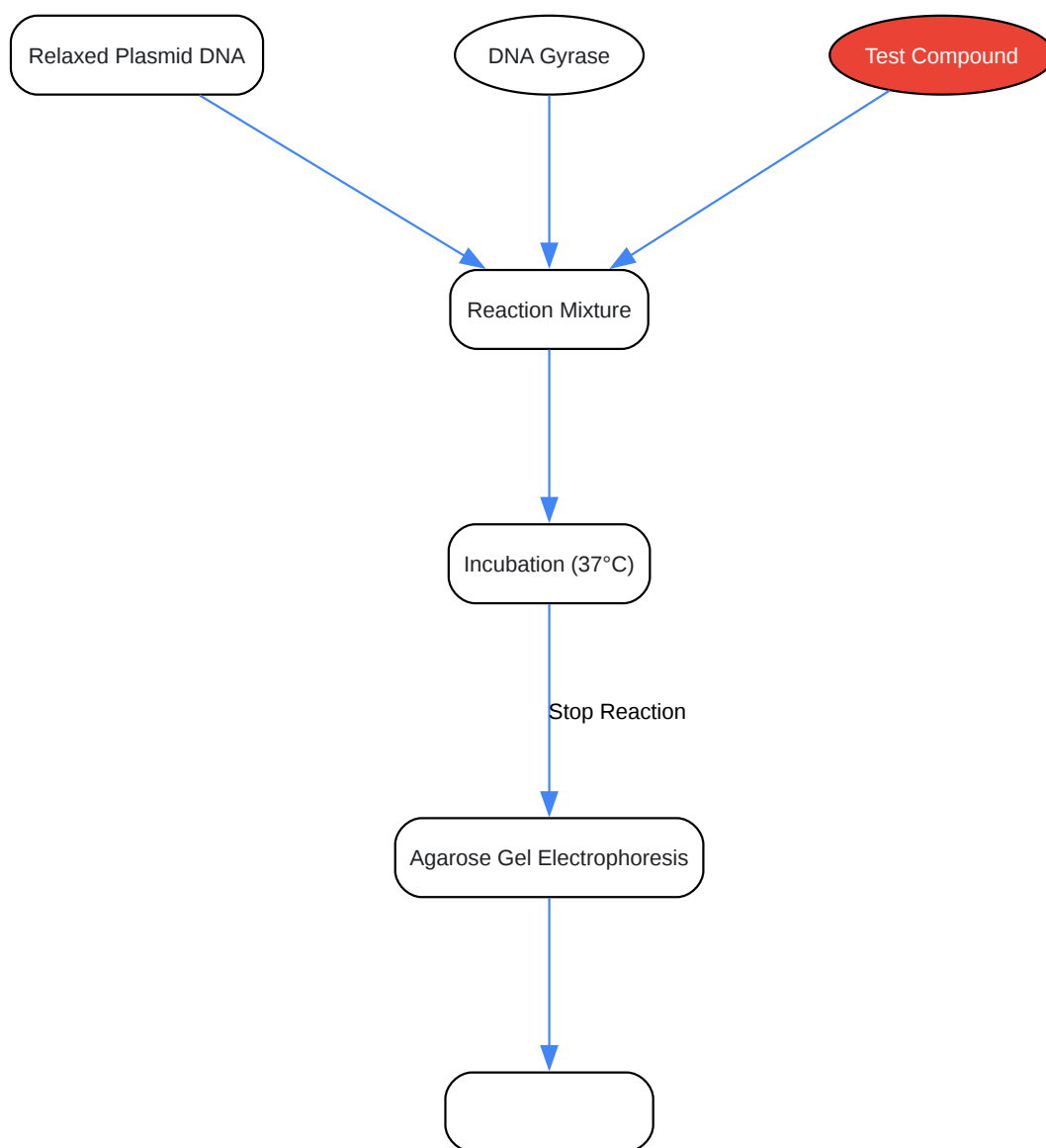
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Workflow for MIC determination.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay is used to determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

- Reaction Mixture Preparation:
 - A reaction buffer containing ATP and relaxed plasmid DNA is prepared.
 - The test compound (e.g., Balofloxacin) at various concentrations is added to the reaction mixture.
- Enzyme Addition and Incubation:
 - Purified DNA gyrase is added to the reaction mixture.
 - The mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the supercoiling reaction to proceed.
- Reaction Termination and Gel Electrophoresis:
 - The reaction is stopped by the addition of a stop buffer (containing SDS and a loading dye).
 - The reaction products are separated by agarose gel electrophoresis.
- Visualization and Analysis:
 - The DNA bands are visualized under UV light after staining with an intercalating agent (e.g., ethidium bromide).
 - The inhibition of supercoiling is determined by the decrease in the amount of supercoiled DNA compared to the control without the inhibitor.



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Workflow for DNA gyrase inhibition assay.

Conclusion

The term "**Antibacterial Agent 35**" is ambiguous and has been used to refer to at least two structurally and mechanistically different compounds: the fluoroquinolone Balofloxacin (Q-35) and the synthetic 1,2,4-oxadiazole derivative, 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole. Balofloxacin is a well-characterized antibiotic with a broad spectrum of activity and a known mechanism of action targeting DNA gyrase. The oxadiazole derivative represents a newer class of antibacterial compounds with a less defined mechanism, potentially involving the generation of free radicals. This guide provides a foundational understanding of these two distinct chemical entities for professionals in the field of antibacterial drug discovery and development. Clear and specific nomenclature is paramount to avoid confusion and facilitate progress in this critical area of research.

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